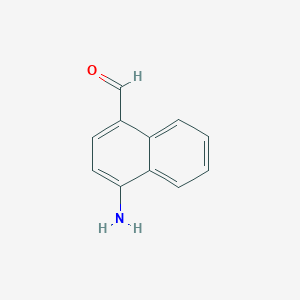

4-Amino-1-naphthaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Amino-1-naphthaldehyde is a useful research compound. Its molecular formula is C11H9NO and its molecular weight is 171.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial and Antifungal Properties

4-Amino-1-naphthaldehyde has been investigated for its potential as an antibacterial and antifungal agent. A study demonstrated that Schiff bases derived from this compound exhibited notable antibacterial activity against various resistant strains, showing higher inhibition compared to standard drugs like gentamicin . The compound's structure allows for modifications that enhance its biological activity, making it a candidate for developing new antimicrobial agents.

Drug Modification

Recent research highlighted the modification of primary amine functionalized drugs using this compound through condensation reactions. This approach led to the synthesis of zwitterionic compounds with promising pharmacological properties, including antibacterial and antitumor activities . The ability to create diverse chemical structures from this compound is crucial for drug development.

Materials Science

Fluorescent Dyes

this compound derivatives are utilized in the production of fluorescent dyes due to their strong fluorescence properties. These dyes are employed in various applications, including optical brighteners in textiles and as fluorescent probes in biological imaging . The high quantum yields of naphthalimide derivatives make them suitable for use in laser dyes and fluorescent sensors .

Nanocomposite Development

The compound has been used to modify nanocomposites for environmental applications. For instance, a study demonstrated the use of 2-hydroxy-1-naphthaldehyde modified Fe3O4 nanocomposites as effective adsorbents for dye removal from aqueous solutions. The modification enhanced the adsorption capacity and efficiency of the nanocomposite . This application underscores the potential of this compound in environmental remediation technologies.

Analytical Chemistry

Fluorometric Detection

this compound serves as a fluorophore in analytical chemistry, enabling the detection of various ions and molecules through fluorometric methods. Its derivatives can be tailored for specific detection applications, making them valuable tools in chemical analysis . The ability to detect analytes with high sensitivity and specificity is critical in fields such as environmental monitoring and clinical diagnostics.

Case Study 1: Antimicrobial Activity

A series of Schiff bases synthesized from this compound were evaluated for their antibacterial properties against multiple bacterial strains. The results indicated that these compounds not only inhibited growth but also displayed potential as lead compounds for further drug development due to their unique structural features .

Case Study 2: Environmental Applications

Research on modified Fe3O4 nanoparticles showed that incorporating this compound significantly improved the adsorption efficiency for removing organic dyes from wastewater. This study illustrated the compound's utility in developing sustainable materials for environmental cleanup .

Análisis De Reacciones Químicas

Aldehyde-Specific Reactions

The aldehyde group in 4-amino-1-naphthaldehyde participates in nucleophilic additions and condensations:

-

Schiff Base Formation : Reacts with primary amines to yield imines. For example, morpholine reacts with 1-naphthaldehyde derivatives to form stable arylidene adducts under mild conditions (20–25°C, 1–3 h) .

-

Oxime Synthesis : Forms oximes when treated with hydroxylamine derivatives. In a related system, 4-bromo-1-naphthaldehyde reacts with hydroxylamine hydrochloride to produce oximes in 80–94% yield .

Table 1: Aldehyde Reactivity in Model Systems

| Reaction Type | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Schiff Base Formation | Morpholine, 70–78°C, 3h | 89% | |

| Oxime Synthesis | NH2OH·HCl, EtOH, reflux | 94.7% |

Amine-Specific Reactions

The amino group directs electrophilic substitution and undergoes functionalization:

-

Acylation : Reacts with acetyl chloride or acetic anhydride to form acetylated derivatives. For example, 4-amino-1,8-naphthalimide derivatives show stability under peptide synthesis conditions (e.g., Fmoc protection) .

-

Diazotization : Forms diazonium salts under acidic NaNO2 conditions, enabling coupling with aromatic rings or substitution reactions .

Table 2: Amine Reactivity in Model Systems

| Reaction Type | Reagents/Conditions | Application | Source |

|---|---|---|---|

| Acylation | Acetic anhydride, pyridine, 25°C | Stabilization for SPPS | |

| Diazonium Coupling | NaNO2, HCl, 0–5°C | Synthesis of azo dyes |

Tandem Reactivity (Aldehyde + Amine)

The coexistence of aldehyde and amine groups enables unique pathways:

-

Intramolecular Cyclization : Forms heterocycles like quinazolines. For instance, this compound reacts with nitriles or ketones under acidic conditions to yield fused bicyclic compounds .

-

Mannich Reactions : Participates in three-component reactions with ketones and amines. Arylidene derivatives form via nucleophilic attack on activated N-acyl-imine intermediates .

Table 3: Tandem Reaction Case Studies

| Reaction Type | Substrates/Conditions | Product Class | Yield | Source |

|---|---|---|---|---|

| Cyclization | Cu(OAc)2, acetonitrile, 82°C | Lactams | 94.7% | |

| Mannich Reaction | Benzaldehyde, morpholine, 70°C | β-Amino ketones | 77.5% |

Electrophilic Aromatic Substitution (EAS)

The electron-rich aromatic ring undergoes regioselective substitution:

-

Nitration : Directs nitration to the para position of the amino group. In acenaphthene-derived systems, nitration yields 4-nitro derivatives with >90% regioselectivity .

-

Bromination : N-bromosuccinimide (NBS) selectively brominates methyl groups adjacent to aromatic rings under radical conditions (70–78°C, CCl4) .

Reduction and Oxidation

-

Aldehyde Reduction : Catalytic hydrogenation (H2, Pd/C) converts the aldehyde to a hydroxymethyl group.

-

Amine Oxidation : Oxidants like Na2Cr2O7 convert primary amines to nitro groups. For example, 4-amino-1,8-naphthalic anhydride is synthesized via oxidation of acenaphthene derivatives .

Key Mechanistic Insights

-

Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance aldehyde reactivity in condensations .

-

Steric Hindrance : Bulky substituents at the 1-position hinder electrophilic substitution at the 4-amino site .

-

pH Sensitivity : Acidic conditions stabilize diazonium intermediates, while basic conditions favor imine hydrolysis .

Propiedades

Fórmula molecular |

C11H9NO |

|---|---|

Peso molecular |

171.19 g/mol |

Nombre IUPAC |

4-aminonaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C11H9NO/c12-11-6-5-8(7-13)9-3-1-2-4-10(9)11/h1-7H,12H2 |

Clave InChI |

OUHCNTXWXXCLOM-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C=O |

SMILES canónico |

C1=CC=C2C(=C1)C(=CC=C2N)C=O |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.